
Famitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famitinib is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famitinib typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluoro group. Subsequent steps involve the formation of the pyrrolo[3,2-c]pyridin-4-one core and the attachment of the diethylamino-ethyl side chain. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Famitinib can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: The fluoro group and other substituents can be replaced with different groups to create derivatives with new characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC)
Famitinib has been evaluated in combination with camrelizumab, an anti-PD-1 antibody, for the treatment of advanced or metastatic NSCLC. A phase 2 trial demonstrated:
- Objective Response Rate (ORR) : 53.7%
- Disease Control Rate (DCR) : 92.7%
- Median Progression-Free Survival (PFS) : 16.6 months
- 12-month Overall Survival Rate : 76.8% .
This combination therapy showed a manageable safety profile, indicating its potential as a first-line treatment option.
Cervical Cancer
In recurrent or metastatic cervical cancer, this compound combined with camrelizumab was assessed in a phase 2 study involving patients who had undergone prior treatments. The results included:
The treatment was well-tolerated, with a significant number of patients experiencing grade ≥3 adverse events.
Biliary Tract Cancer and Pancreatic Ductal Adenocarcinoma
A recent study explored the efficacy of this compound in combination with SHR-1701 for patients with refractory biliary tract cancer and pancreatic ductal adenocarcinoma. Key findings included:
- Median PFS : 2.1 months
- Median Overall Survival (OS) : 5.3 months
- Treatment-related adverse events were reported in 29.4% of patients .
This study highlights the potential of this compound to enhance the efficacy of immunotherapy in difficult-to-treat cancers.
Triple-Negative Breast Cancer (TNBC)
In another phase 2 trial, this compound was combined with camrelizumab and nab-paclitaxel for advanced TNBC:
- Primary Endpoint : Objective response rate
- The combination showed favorable efficacy and manageable toxicity .
Case Study: Advanced Renal Cell Carcinoma
A multicenter phase 2 trial focused on the combination of camrelizumab and this compound for advanced renal cell carcinoma demonstrated promising results:
- Patients exhibited significant tumor response rates.
- The safety profile was consistent with prior studies involving this compound .
This case underscores the versatility of this compound across different cancer types.
Data Summary Table
Cancer Type | Combination Treatment | ORR (%) | Median PFS (months) | Median OS (months) | Safety Profile |
---|---|---|---|---|---|
Non-Small Cell Lung Cancer | Camrelizumab + this compound | 53.7 | 16.6 | Not reached | Manageable |
Cervical Cancer | Camrelizumab + this compound | 39.4 | 10.3 | 77.7 | Grade ≥3 AEs in 78.8% |
Biliary Tract Cancer | SHR-1701 + this compound | N/A | 2.1 | 5.3 | Grade ≥3 AEs in 29.4% |
Triple-Negative Breast Cancer | Camrelizumab + this compound + Nab-Paclitaxel | N/A | N/A | N/A | Favorable efficacy |
Mechanism of Action
The mechanism of action of Famitinib involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Diethylamino-ethyl)-2-(5-chloro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
- 5-(2-Diethylamino-ethyl)-2-(5-bromo-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
Uniqueness
The uniqueness of Famitinib lies in its specific combination of functional groups and structural features. The presence of the fluoro group, in particular, can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H27FN4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29) |
InChI Key |
GKEYKDOLBLYGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.